N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-29-22-9-7-21(8-10-22)26-16-14-25(15-17-26)13-12-24-30(27,28)23-11-6-19-4-2-3-5-20(19)18-23/h6-11,18,24H,2-5,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCZALVPEVOXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The purity of the synthesized compound is confirmed using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectroscopy . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the piperazine moiety.
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes bearing amino groups . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibits antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed significant efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways . This suggests potential applications in developing new cancer therapeutics.
Neuropharmacological Effects
Given its piperazine backbone, this compound has been investigated for neuropharmacological applications. It has shown promise as a potential treatment for anxiety and depression due to its interaction with serotonin receptors .
Case Study on Antimicrobial Activity
In a controlled study assessing the antimicrobial efficacy of this compound against various strains, it was found that specific modifications to the piperazine ring enhanced activity levels significantly. The study utilized microdilution assays to determine Minimum Inhibitory Concentrations (MICs), revealing promising results for future drug development .
Case Study on Neuropharmacological Effects
Another study focused on the neuropharmacological effects of the compound in animal models of anxiety and depression. Behavioral tests indicated that the compound exhibited anxiolytic properties comparable to established medications . This suggests potential for further exploration in clinical settings.
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against bacterial strains like Staphylococcus aureus |
| Anticancer Potential | Induces apoptosis in cancer cell lines |
| Neuropharmacological Use | Potential treatment for anxiety and depression |
| Synthesis Techniques | Multi-step synthesis and green chemistry methods |
Mechanism of Action
The mechanism of action of this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft . By inhibiting AChE, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Compound 1 : (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (43)
- Core Structure : Shares the tetrahydronaphthalene core but replaces the sulfonamide with a carboxamide group.
- Substituents : Features a 4-fluorophenyl group on the piperazine ring and a methylpiperazine side chain.
- Key Differences :
- Synthesis & Purity : Synthesized via coupling of amines with piperazine derivatives (74% yield, 95.5% HPLC purity) .
Compound 2 : (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
- Core Structure : Naphthalene instead of tetrahydronaphthalene, with a sulfonamide group.
- Substituents : 4-Methoxyphenyl and naphthyl groups attached to a chiral center.
- Stereochemical complexity: 99% enantiomeric purity with specific optical rotation ([α]D²⁰ +2.5) .
- Analytical Data : Characterized via NMR (δ 7.2–7.8 ppm for aromatic protons), ESI-MS ([M+H]+ m/z 448.2), and FT-IR (SO₂ stretching at 1,160 cm⁻¹) .
Compound 3 : N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Core Structure : Acetamide backbone with a sulfonylpiperazine group.
- Substituents : 4-Fluorophenyl and tolyl (p-toluenesulfonyl) groups.
- Key Differences :
Physicochemical Properties
Hypothesized Pharmacological Profiles
- Compound 1 : Fluorine substitution may enhance metabolic stability but reduce CNS bioavailability compared to methoxy groups.
- Compound 3 : Tosyl-piperazine-acetamide structure likely favors peripheral over CNS targets due to higher polarity .
Biological Activity
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in pharmacological applications. Its structure includes a piperazine moiety and a tetrahydronaphthalene core, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 533.7 g/mol. The structure features a sulfonamide group, which is known for enhancing the solubility and bioavailability of compounds.
| Property | Value |
|---|---|
| Molecular Formula | C30H39N5O4 |
| Molecular Weight | 533.7 g/mol |
| CAS Number | 892291-32-6 |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing piperazine structures have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that modifications in the phenyl ring can enhance cytotoxicity against specific tumor types by affecting interactions with key cellular proteins involved in growth regulation .
Anti-inflammatory Effects
The sulfonamide group in the compound is associated with anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory conditions. The mechanism often involves the inhibition of nitric oxide (NO) production and modulation of key signaling pathways such as NF-kB .
Antibacterial Activity
The presence of the piperazine moiety has been linked to antibacterial effects. Compounds derived from piperazine have demonstrated activity against various bacterial strains by disrupting bacterial cell membranes or inhibiting key metabolic pathways. The biological evaluation of related compounds has revealed promising results against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Piperazine Substitution : Variations in the piperazine ring can significantly alter the compound's affinity for biological targets.
- Phenyl Group Modifications : The introduction of electron-donating or withdrawing groups on the phenyl ring affects the compound's lipophilicity and overall potency.
- Sulfonamide Group : This functional group enhances solubility and can improve interaction with target proteins involved in disease processes.
Case Studies
- Antitumor Activity Evaluation : In vitro studies conducted on derivatives similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7, HeLa). These studies suggest that structural modifications can lead to enhanced potency .
- Anti-inflammatory Mechanism : Animal models treated with related sulfonamide compounds exhibited reduced symptoms of inflammation and lower levels of inflammatory markers such as TNF-alpha and IL-6, indicating potential therapeutic benefits in chronic inflammatory diseases .
- Antibacterial Testing : A series of tests against common bacterial strains demonstrated that compounds featuring piperazine had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including piperazine ring formation and sulfonamide coupling. Key parameters include solvent choice (e.g., N,N-dimethylacetamide for coupling reactions), temperature (60–100°C), and reaction time (8–24 hours). Catalysts like 1,1'-carbonyldiimidazole (CDI) can enhance efficiency. Purity is confirmed via XRPD and TGA/DSC to validate crystallinity and thermal stability . For piperazine derivatives, analogous protocols suggest using 4-methoxyphenylpiperazine as a precursor, followed by ethylenediamine-mediated alkylation .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Combine analytical techniques:
- XRPD : To confirm crystalline structure and polymorphic forms.
- TGA/DSC : Assess thermal stability and decomposition profiles (e.g., weight loss at 150–250°C indicates solvent residues).
- NMR and HPLC-MS : Verify molecular structure (e.g., sulfonamide proton signals at δ 7.5–8.5 ppm) and purity (>95%) .
Q. What in vitro assays are suitable for preliminary receptor-binding studies?
- Methodological Answer : Use radioligand displacement assays targeting serotonin (5-HT) or dopamine receptors, given the compound’s piperazine-sulfonamide scaffold. For example:
- 5-HT : Incubate with [³H]-8-OH-DPAT and measure competitive binding at 25°C for 60 minutes .
- Dose-response curves : Validate efficacy (EC) using HEK-293 cells transfected with human receptors .
Advanced Research Questions
Q. How can computational modeling predict reactivity or binding modes with biological targets?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to map electron density and reactive sites. Molecular dynamics simulations (e.g., using COMSOL Multiphysics) model ligand-receptor interactions. ICReDD’s reaction path search methods integrate computational and experimental data to optimize reaction conditions and predict metabolic pathways .
Q. How should contradictory data in receptor affinity or metabolic stability be resolved?
- Methodological Answer :
- Dose-dependent assays : Repeat experiments with tighter control of pH, temperature, and solvent polarity, as environmental factors significantly impact piperazine derivatives .
- Metabolic studies : Use liver microsomes (human/rat) to compare oxidative stability. Conflicting data may arise from cytochrome P450 isoform variability .
- Statistical validation : Apply multivariate analysis to isolate variables (e.g., ANOVA for batch-to-batch differences) .
Q. What strategies improve selectivity in heterogeneous reaction systems (e.g., salt formation)?
- Methodological Answer : For salt forms (e.g., hydrochloride, phosphate), adjust counterion stoichiometry during crystallization. Example:
- Hydrochloride salt : React the free base with HCl in ethanol at 0–5°C to prevent byproduct formation.
- XRPD-guided optimization : Compare diffraction patterns to isolate pure phases .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
